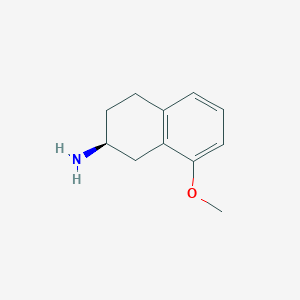

(S)-(-)-8-Methoxy 2-aminotetralin

Vue d'ensemble

Description

(S)-(-)-8-Methoxy 2-aminotetralin is a chiral compound belonging to the 2-aminotetralin family. This compound is known for its significant pharmacological properties, particularly in the modulation of neurotransmitter systems. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-8-Methoxy 2-aminotetralin typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 8-methoxy-1-tetralone.

Reduction: The ketone group of the precursor is reduced to form the corresponding alcohol.

Amination: The alcohol is then converted to the amine through an amination reaction.

Resolution: The racemic mixture of the amine is resolved to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of chiral catalysts and advanced separation techniques ensures the efficient production of the desired enantiomer with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(-)-8-Methoxy 2-aminotetralin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-aminotetralin, such as hydroxylated, alkylated, and acylated compounds.

Applications De Recherche Scientifique

(S)-(-)-8-Methoxy 2-aminotetralin has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Medicine: It has potential therapeutic applications in treating neurological and psychiatric disorders, such as depression and anxiety.

Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

(S)-(-)-8-Methoxy 2-aminotetralin exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as an agonist or antagonist at various serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release and uptake. The compound’s specific binding to these receptors and subsequent activation or inhibition of signaling pathways underlie its pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminotetralin: A parent compound with similar structural features but lacking the methoxy group.

8-Hydroxy 2-aminotetralin: A hydroxylated derivative with different pharmacological properties.

7-Methoxy 2-aminotetralin: A positional isomer with the methoxy group at a different position on the aromatic ring.

Uniqueness

(S)-(-)-8-Methoxy 2-aminotetralin is unique due to its specific stereochemistry and the presence of the methoxy group at the 8-position. This structural feature imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.

Activité Biologique

(S)-(-)-8-Methoxy-2-aminotetralin is a chiral compound belonging to the aminotetralin family, which has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This compound exhibits significant biological activity primarily through its interaction with neurotransmitter receptors, particularly dopamine and melatonin receptors. Understanding its biological activity is crucial for developing new pharmacological agents targeting various neurological conditions.

Chemical Structure and Properties

(S)-(-)-8-Methoxy-2-aminotetralin has the molecular formula and features a methoxy group at the 8-position and an amino group at the 2-position of the tetralin structure. This unique substitution pattern enhances its selectivity towards certain receptors, making it a candidate for therapeutic exploration.

Dopamine Receptor Interaction

(S)-(-)-8-Methoxy-2-aminotetralin acts as a partial agonist at dopamine D2 and D3 receptors, which play critical roles in regulating mood, cognition, and motor control. Its ability to modulate dopamine release suggests potential applications in treating conditions such as Parkinson's disease and schizophrenia .

Melatonin Receptor Activity

Research indicates that this compound may also exhibit properties as a melatonin receptor agonist , which could be beneficial for addressing sleep disorders and circadian rhythm disruptions. The interaction with melatonin receptors adds another layer to its therapeutic potential, particularly in managing sleep-related issues .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (S)-(-)-8-Methoxy-2-aminotetralin:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Dopamine D2/D3 receptor agonism | Modulates neurotransmitter release | Treatment of Parkinson's disease, schizophrenia |

| Melatonin receptor agonism | Influences sleep-wake cycles | Management of insomnia and circadian rhythm disorders |

Case Studies and Research Findings

- Dopaminergic Activity : In a study evaluating several aminotetralin derivatives, (S)-(-)-8-Methoxy-2-aminotetralin was shown to selectively bind to dopamine receptors, influencing neuronal signaling pathways. This was demonstrated through in vitro assays measuring receptor affinity and functional activity .

- Melatonin Receptor Agonism : Another study explored the melatonin receptor activity of various 2-amidotetralins, including (S)-(-)-8-Methoxy-2-aminotetralin. The results indicated that this compound could effectively activate melatonin receptors, suggesting its potential use in treating sleep disorders .

- Comparative Analysis : A comparative analysis of different aminotetralins revealed that (S)-(-)-8-Methoxy-2-aminotetralin exhibited a distinct pharmacological profile due to its specific orientation and substitution pattern. This uniqueness enhances its selectivity towards dopamine receptors while also allowing interactions with melatonin receptors .

Propriétés

IUPAC Name |

(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKOHSCTEHZRRT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C[C@H](CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.